molecular formula C6H7BrClNO B1290504 (5-Bromopyridin-3-yl)methanol hydrochloride CAS No. 22620-36-6

(5-Bromopyridin-3-yl)methanol hydrochloride

Cat. No. B1290504
CAS RN: 22620-36-6
M. Wt: 224.48 g/mol
InChI Key: LWMKWJMLIFBMJQ-UHFFFAOYSA-N
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Description

The compound "(5-Bromopyridin-3-yl)methanol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemistry of brominated pyridines. For instance, the synthesis of a bipyridine derivative with bromomethyl groups is described, which is relevant to the bromopyridine chemistry .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is a common theme in the provided papers. For example, a bipyridine derivative is synthesized by reacting 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole . Another paper describes the synthesis of a Schiff base compound by condensation of a bromo-chlorosalicylaldehyde with an amine in methanol . These methods suggest that brominated pyridines can be functionalized through nucleophilic substitution reactions, which could be applicable to the synthesis of "(5-Bromopyridin-3-yl)methanol hydrochloride".

Molecular Structure Analysis

The molecular structures of brominated compounds are characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a Schiff base with a bromo and chloro substituent on a phenol ring is reported, showing a nearly coplanar arrangement of the benzene and pyridine rings . This information is useful for understanding the potential molecular geometry of "(5-Bromopyridin-3-yl)methanol hydrochloride".

Chemical Reactions Analysis

The papers indicate that brominated heterocycles can participate in various chemical reactions. For example, the hydrolysis of a brominated pyrimidine yields a hydroxypyrimidine, demonstrating the reactivity of bromine in such compounds . This suggests that "(5-Bromopyridin-3-yl)methanol hydrochloride" could also undergo similar transformations, such as nucleophilic substitution or hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The crystal structure of a brominated phenyl methanone derivative is described, providing data on cell dimensions and space group . These details help in predicting the physical properties, such as solubility and melting point, of related compounds like "(5-Bromopyridin-3-yl)methanol hydrochloride".

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(5-bromopyridin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMKWJMLIFBMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634215
Record name (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)methanol hydrochloride

CAS RN

22620-36-6
Record name (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromopyridin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo nicotinic acid ethyl ester (25 g, 108 mmol) was dissolved in ethanol (500 ml) and treated with fresh sodium borohydride (25 g, 660 mmol) added portionwise over 30 min. at 20° C. Stirring was continued overnight under an argon atmosphere. Following this 1N HCl (50 ml) was added slowly (over 20 min) followed by 2N NaOH (25 ml) and H2O (75 ml) and this mixture was stirred for 2 h at ambient temperature. After evaporation of the alcohol the aqueous phase was extracted with dichloromethane (4×150 ml) and the combined extracts were washed with brine then dried with Na2SO4, filtered and evaporated. The resulting yellow oil was dissolved in a small volume of ethanol and treated with 0.93 M HCl/EtOH (62 ml, 1.2 eq.) at 4° C. over 1 h to afford, after removal of solvent and drying under high vacuum at 50° C. for 16 h, the title compound (10.9 g, 44%) as a light yellow solid. MS: m/e=186.9 (M-′).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
HCl EtOH
Quantity
62 mL
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

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